molecular formula C22H16BrNO4S B2975418 (2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine CAS No. 902557-55-5

(2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine

Cat. No.: B2975418
CAS No.: 902557-55-5
M. Wt: 470.34
InChI Key: OGKZSKLBDGRIRR-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzenesulfonyl group, a bromophenyl group, and a methoxy group attached to a chromene backbone, making it a molecule of interest for various chemical and biological studies.

Scientific Research Applications

(2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Future Directions

While specific future directions for this compound were not found, it’s worth noting that the field of organic chemistry continues to explore new synthetic methodologies and applications for various compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromene Backbone: This can be achieved through the cyclization of appropriate phenolic compounds with aldehydes under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the chromene intermediate using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where the chromene intermediate reacts with 4-bromophenylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium thiolate, ammonia.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxy-2H-chromen-2-imine
  • (2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxy-2H-chromen-2-imine
  • (2Z)-3-(benzenesulfonyl)-N-(4-methylphenyl)-8-methoxy-2H-chromen-2-imine

Uniqueness

Compared to similar compounds, (2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxychromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO4S/c1-27-19-9-5-6-15-14-20(29(25,26)18-7-3-2-4-8-18)22(28-21(15)19)24-17-12-10-16(23)11-13-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKZSKLBDGRIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)Br)C(=C2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.